molecular formula C16H18N4O2 B11836056 (R)-4-(2-(1-Hydroxyethyl)imidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)cyclohexanone

(R)-4-(2-(1-Hydroxyethyl)imidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)cyclohexanone

Cat. No.: B11836056
M. Wt: 298.34 g/mol
InChI Key: CVOUIMZGYXEPIL-SECBINFHSA-N
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Description

®-4-(2-(1-Hydroxyethyl)imidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)cyclohexanone is a complex organic compound that features a unique arrangement of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(2-(1-Hydroxyethyl)imidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)cyclohexanone typically involves multi-step organic reactions. The process may start with the preparation of the imidazo[4,5-d]pyrrolo[2,3-b]pyridine core, followed by the introduction of the hydroxyethyl group and the cyclohexanone moiety. Common reagents used in these steps include strong bases, oxidizing agents, and protecting groups to ensure selective reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

®-4-(2-(1-Hydroxyethyl)imidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)cyclohexanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The imidazo[4,5-d]pyrrolo[2,3-b]pyridine core can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group would yield a ketone, while reduction of the imidazo[4,5-d]pyrrolo[2,3-b]pyridine core could lead to a partially or fully saturated ring system.

Scientific Research Applications

Chemistry

In chemistry, ®-4-(2-(1-Hydroxyethyl)imidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)cyclohexanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with various biological targets could lead to the discovery of new therapeutic agents.

Medicine

In medicine, ®-4-(2-(1-Hydroxyethyl)imidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)cyclohexanone could be studied for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties. Its unique chemical structure might impart desirable characteristics to polymers, coatings, or other materials.

Mechanism of Action

The mechanism of action of ®-4-(2-(1-Hydroxyethyl)imidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)cyclohexanone would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins. The compound’s effects might be mediated through pathways involving signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    ®-4-(2-(1-Hydroxyethyl)imidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)cyclohexanone: shares similarities with other imidazo[4,5-d]pyrrolo[2,3-b]pyridine derivatives.

    Cyclohexanone derivatives: Compounds with a cyclohexanone moiety often exhibit similar reactivity and applications.

Uniqueness

The uniqueness of ®-4-(2-(1-Hydroxyethyl)imidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)cyclohexanone lies in its specific combination of functional groups and stereochemistry. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H18N4O2

Molecular Weight

298.34 g/mol

IUPAC Name

4-[4-[(1R)-1-hydroxyethyl]-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaen-3-yl]cyclohexan-1-one

InChI

InChI=1S/C16H18N4O2/c1-9(21)16-19-13-8-18-15-12(6-7-17-15)14(13)20(16)10-2-4-11(22)5-3-10/h6-10,21H,2-5H2,1H3,(H,17,18)/t9-/m1/s1

InChI Key

CVOUIMZGYXEPIL-SECBINFHSA-N

Isomeric SMILES

C[C@H](C1=NC2=CN=C3C(=C2N1C4CCC(=O)CC4)C=CN3)O

Canonical SMILES

CC(C1=NC2=CN=C3C(=C2N1C4CCC(=O)CC4)C=CN3)O

Origin of Product

United States

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